Z-Ala-met-OH
Description
Historical Context and Evolution of N-Protected Dipeptides in Synthetic Organic Chemistry
The synthesis of peptides has been a central theme in organic chemistry for over a century. Early efforts were marked by the challenge of controlling the reactivity of amino acids to form a specific peptide bond. In 1881, Theodor Curtius synthesized the first N-protected dipeptides using protecting groups like acyl, acetyl, or benzoyl. brieflands.com However, a significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. nih.govbachem.com This was a revolutionary discovery as the Cbz group could protect the amine functionality of an amino acid, preventing unwanted side reactions and preserving the stereochemistry of the chiral center during peptide bond formation. brieflands.comtotal-synthesis.com
The development of protecting groups like Cbz was a pivotal moment, enabling chemists to synthesize peptides with defined sequences. nih.gov This paved the way for the synthesis of more complex peptides and eventually, the groundbreaking work of researchers like Vincent du Vigneaud, who was awarded the Nobel Prize in 1955 for the synthesis of the peptide hormone oxytocin. brieflands.com The Z-group is still widely used in solution-phase peptide synthesis today. bachem.compeptide.com
Classification and Structural Features within the Dipeptide Family
Z-Ala-Met-OH belongs to the family of dipeptides, which are the simplest form of peptides, consisting of two amino acids linked by a single peptide bond. synopsisias.comnumberanalytics.combachem.com The peptide bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, resulting in the loss of a water molecule. numberanalytics.combachem.com
Key Structural Features of this compound:
Dipeptide Backbone: It consists of two amino acids, L-alanine and L-methionine, joined by a peptide bond. cymitquimica.com
N-Terminus: The amino group of the alanine (B10760859) residue is protected by a benzyloxycarbonyl (Z) group. cymitquimica.com This group is relatively stable to basic and mildly acidic conditions but can be removed by hydrogenolysis. total-synthesis.com
C-Terminus: The carboxyl group of the methionine residue is free, allowing it to be activated for coupling with another amino acid. libretexts.org
Side Chains: The alanine residue has a simple methyl side chain, while the methionine residue has a more complex thioether side chain (CH2-CH2-S-CH3).
Chirality: Both amino acid residues in this compound are chiral, with the L-configuration being the naturally occurring form. This stereochemistry is crucial for its biological recognition and activity in many applications. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUCTNWOJJIRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318625 | |
| Record name | 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76264-05-6 | |
| Record name | NSC333442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Z Ala Met Oh
Strategies for the Preparation of Z-Ala-Met-OH
The synthesis of this compound is a fundamental process in peptide research, often serving as a model for understanding peptide bond formation and the role of protecting groups.
Utilization of Carbobenzyloxy (Cbz) Protecting Group Chemistry
The carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide synthesis, prized for its stability under various reaction conditions and its selective removal. peptide.commasterorganicchemistry.com In the synthesis of this compound, the Cbz group is introduced to protect the amino group of L-alanine. cymitquimica.com This is typically achieved by reacting L-alanine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com The resulting Z-Ala-OH can then be coupled with the amino acid L-methionine, whose carboxyl group may be temporarily protected (e.g., as a methyl or ethyl ester) to prevent unwanted side reactions.
The Cbz group is favored in solution-phase synthesis, a technique where reactants are dissolved in a solvent. peptide.com Its removal is generally accomplished through catalytic hydrogenation (e.g., using palladium on carbon, Pd-C, and hydrogen gas), which is a mild method that typically does not affect other functional groups within the peptide chain. masterorganicchemistry.com
Table 1: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Common Application | Removal Conditions |
| Carbobenzyloxy | Cbz, Z | N-terminal protection in solution-phase synthesis | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| tert-Butoxycarbonyl | Boc | N-terminal protection in solid-phase and solution-phase synthesis | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-terminal protection in solid-phase synthesis | Base (e.g., Piperidine) |
Mechanistic Considerations in Peptide Bond Formation Involving this compound
The formation of the peptide bond between Z-Ala and Met-OH is a condensation reaction that requires the activation of the carboxylic acid group of Z-alanine. mdpi.com This activation is necessary because the carboxyl group is generally unreactive towards the amino group of methionine. mdpi.com Coupling reagents are employed to convert the carboxylic acid into a more reactive species, such as an active ester. mdpi.com
The mechanism of peptide bond formation can proceed through different pathways. A common process involves the nucleophilic attack of the amino group of methionine on the activated carboxyl carbon of Z-alanine. pnas.org This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide (peptide) bond and releases a water molecule or other leaving group. jst.go.jp The reaction is often facilitated by additives that can act as proton shuttles or stabilize intermediates. jst.go.jp Computational studies have provided insights into the energetics and transition states of these reactions, highlighting the concerted nature of bond breaking and formation. cdnsciencepub.com
Peptide Coupling Techniques Employing this compound
The versatility of this compound extends to its use in various peptide synthesis methodologies, each with its own set of advantages and challenges.
Solution-Phase Peptide Synthesis Approaches with this compound
Solution-phase peptide synthesis (SPPS) is a classical method where all reactions are carried out in a homogeneous solution. bachem.com this compound is well-suited for this approach. In a typical solution-phase synthesis, Z-Ala-OH would be activated in solution and then reacted with a C-terminally protected methionine derivative. ias.ac.in The use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) has been explored to facilitate efficient and "green" solution-phase synthesis. rsc.org A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final peptide. bachem.com
Implications for Solid-Phase Peptide Synthesis (SPPS) Methodologies
While the Cbz group is more traditionally associated with solution-phase synthesis, the principles of its use have implications for solid-phase peptide synthesis (SPPS). peptide.com In SPPS, the growing peptide chain is attached to a solid resin support, which simplifies the purification process as excess reagents and byproducts can be washed away. bachem.com Although Fmoc and Boc are the dominant protecting groups in modern SPPS, understanding the chemistry of Cbz-protected dipeptides like this compound provides a foundational knowledge of peptide reactivity. peptide.com For instance, strategies developed for controlling side reactions and maintaining chiral purity in the solution-phase synthesis of this compound can be adapted to SPPS protocols.
Retention of Chirality in this compound Peptide Coupling Reactions
A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acid residues. The activation of the carboxyl group of Z-Ala can unfortunately lead to epimerization or racemization, where the L-amino acid is converted into a mixture of L- and D-isomers. mdpi.com This occurs because the activation process can facilitate the formation of an oxazol-5(4H)-one intermediate, which is prone to losing its chiral information. mdpi.com
Methionine itself is an amino acid that can be susceptible to racemization, as the proton on its alpha-carbon can be abstracted under basic conditions during the activation step. mdpi.com The choice of coupling reagents and additives is crucial to minimize this side reaction. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used to suppress racemization by forming active esters that are less prone to oxazolone (B7731731) formation. uniurb.it The acyl azide (B81097) method is another technique known for its excellent preservation of chiral integrity during peptide bond formation, although it involves potentially unstable intermediates. rsc.org
Synthesis and Characterization of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for developing novel peptides with tailored properties. This involves modifications to the constituent amino acid residues, isosteric replacements, and the use of the dipeptide as a fragment in larger peptide assemblies.
Modifications to the alanine (B10760859) and methionine side chains within the this compound framework can significantly alter the resulting peptide's physicochemical properties and biological activity.
Alanine Modifications: The alanine residue, with its simple methyl side chain, provides a baseline for hydrophobicity. Modifications often involve substitution at the α-carbon (Cα) or N-alkylation. ekb.eg For instance, Cα-alkylation can introduce conformational constraints, influencing the peptide's secondary structure. ekb.eg
Methionine Modifications: The methionine residue is particularly susceptible to chemical modification, primarily through the oxidation of its sulfur atom. nih.gov This oxidation converts methionine to methionine sulfoxide (B87167) (MetO), which introduces a chiral center at the sulfur atom, resulting in two epimers, R-MetO and S-MetO. nih.gov This conversion from a hydrophobic to a more polar residue can drastically alter protein-protein interactions and peptide solubility. mdpi.com The oxidation is reversible, with enzymes like methionine sulfoxide reductases (Msrs) capable of reducing MetO back to methionine. nih.govmdpi.com Another modification is S-alkylation, which can occur with reagents like iodoacetamide, forming stable sulfonium (B1226848) salts. researchgate.net
Table 1: Examples of Alanine and Methionine Modifications
| Modification Type | Residue | Reagent/Process | Resulting Structure/Group | Key Outcome |
|---|---|---|---|---|
| Oxidation | Methionine | Oxidizing agents (e.g., H₂O₂) | Methionine Sulfoxide (MetO) | Increased polarity, potential for redox regulation nih.govmdpi.com |
| S-Alkylation | Methionine | Iodoacetamide | Carboxyamidomethyl-sulfonium salt | Stable modification, alters charge and size researchgate.net |
| Cα-Alkylation | Alanine | Alkylating agents | Cα-substituted alanine | Conformational constraint ekb.eg |
| N-Alkylation | Alanine | Alkylating agents | N-methyl alanine | Modulates hydrogen bonding potential ekb.eg |
Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties. This strategy is employed to enhance stability, modulate activity, or overcome metabolic liabilities. u-tokyo.ac.jp
In the context of Z-dipeptides containing methionine, a common isosteric replacement is norleucine (Nle). peptide.com Norleucine's side chain has a similar size and polarity to methionine's but lacks the sulfur atom, making it resistant to oxidation. peptide.com This substitution can be particularly useful in preventing the unwanted oxidation of the peptide during synthesis, purification, and storage. peptide.com Another approach involves replacing the amide bond itself. Phosphinic pseudodipeptides, where the amide linkage is replaced by a phosphinate moiety (-P(O)(OH)CH₂-), act as transition-state analogues for metalloprotease inhibitors. mdpi.com
Table 2: Isosteric Replacements for Methionine
| Original Group | Isosteric Replacement | Rationale | Impact on Peptide | Reference |
|---|---|---|---|---|
| Methionine Side Chain | Norleucine Side Chain | Similar size and polarity, lacks oxidizable sulfur | Increased stability against oxidation | peptide.com |
| Amide Bond | Phosphinate Moiety | Mimics tetrahedral transition state of amide hydrolysis | Potential as metalloprotease inhibitor | mdpi.com |
| Methionine Side Chain | Tetrazole-l-methionine isostere | Similar pKa to carboxylate, less nucleophilic | Reduced intramolecular cyclization, improved membrane permeability | nih.gov |
This compound can be used as a dipeptide fragment in the synthesis of larger peptides. This fragment condensation approach is particularly useful for synthesizing long peptides or proteins where stepwise solid-phase peptide synthesis (SPPS) might be inefficient due to aggregation. peptide.com
The synthesis of these larger peptides involves coupling the this compound fragment with another amino acid or peptide fragment. Standard peptide coupling reagents such as TBTU or PyBOP in the presence of a base like DIEA are commonly used for this purpose. researchgate.net For instance, to synthesize a tripeptide Z-Ala-Met-Xaa-OH, the carboxyl group of this compound would be activated and then reacted with the amino group of the amino acid Xaa. The synthesis of protected peptide fragments often utilizes acid-labile resins like 2-chlorotrityl chloride resin, which allows the peptide to be cleaved from the resin while keeping the side-chain protecting groups intact. peptide.com
Enzymatic methods also offer a route for dipeptide synthesis. Proteases can catalyze the formation of peptide bonds, often in the presence of organic cosolvents like polyols to shift the reaction equilibrium towards synthesis. google.com
Conformational Landscape and Molecular Interactions of Z Ala Met Oh
Experimental Approaches to Z-Ala-Met-OH Conformation Determination
The precise three-dimensional arrangement of this compound is determined using a variety of experimental techniques that provide insight into both its solid-state and solution-state structures.
In contrast to the static picture provided by X-ray crystallography, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy offer insights into the dynamic conformational landscape of peptides in solution.
NMR Spectroscopy is a versatile tool for studying the structure and interactions of peptides. mdpi.com Techniques such as 1D and 2D NMR experiments (e.g., COSY, NOESY) are used to assign proton resonances and identify intramolecular hydrogen bonds. mdpi.com The temperature and concentration dependence of amide proton chemical shifts can provide evidence for the presence and stability of these hydrogen bonds. mdpi.com For instance, a small change in the chemical shift of an amide proton with increasing temperature suggests that it is involved in a stable intramolecular hydrogen bond and is shielded from the solvent. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) data can provide distance constraints between protons, which helps in determining the peptide's three-dimensional structure in solution. mdpi.comstanford.edu
CD Spectroscopy is sensitive to the secondary structure of peptides. The shape and magnitude of a CD spectrum can indicate the presence of ordered structures like β-turns or a more disordered ensemble of conformations. researchgate.net For example, a weak negative band around 233-234 nm and a more intense positive band at 215 nm can be indicative of a type II β-turn conformation. The combination of NMR and CD data provides a comprehensive picture of the conformational preferences of this compound in solution. nih.gov
Single-Crystal X-ray Diffraction Studies of Z-Dipeptides
Analysis of Intra- and Intermolecular Hydrogen Bonding in this compound
Hydrogen bonds play a critical role in defining the structure and stability of peptides. researchgate.net They can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).
Intramolecular hydrogen bonds are crucial for stabilizing specific folded conformations, such as β-turns. nih.gov In Z-dipeptides, the formation of a seven-membered ring through a hydrogen bond between the amide proton and a carbonyl oxygen is a common motif. mdpi.com The stability of these intramolecular hydrogen bonds can be influenced by the nature of the amino acid side chains and the surrounding solvent. nih.gov
Intermolecular hydrogen bonds are the primary forces driving the self-assembly of peptides into larger aggregates and are fundamental to the packing of molecules in the crystalline state. researchgate.netrsc.org In the solid state, Z-dipeptides often form extensive networks of intermolecular hydrogen bonds. mdpi.com In solution, the balance between intra- and intermolecular hydrogen bonding can be shifted by factors such as concentration and solvent polarity. rsc.org For instance, in polar, hydrogen-bonding solvents, competition from solvent molecules can disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent. rsc.org
| Interaction Type | Description | Significance |
| Intramolecular H-Bond | Occurs within a single this compound molecule, often forming a C7 ring structure. | Stabilizes folded conformations like β-turns. |
| Intermolecular H-Bond | Occurs between different this compound molecules. | Drives self-assembly and crystal packing. |
Steric and Electronic Influences on Dipeptide Conformation and Backbone Torsion Angles (e.g., Ramachandran Plots)
The conformation of a dipeptide is governed by the rotational freedom around the single bonds of its backbone, primarily the phi (Φ) and psi (Ψ) torsion angles. expasy.org
Steric hindrance between atoms limits the possible combinations of Φ and Ψ angles. expasy.org The size and shape of the amino acid side chains play a significant role in determining the sterically allowed regions of the conformational space. nih.gov Bulky side chains will have more restricted conformational freedom compared to smaller ones like that of glycine. expasy.org
Electronic effects , such as the partial double bond character of the peptide bond, enforce planarity and restrict rotation around the omega (ω) angle to approximately 180° (trans) or 0° (cis), with the trans conformation being strongly preferred. expasy.orgnih.gov
The Ramachandran plot is a graphical representation of the sterically allowed Φ and Ψ angles for an amino acid residue. proteopedia.org By plotting the distribution of these angles from experimental or computational data, one can identify the preferred conformations, such as α-helices and β-sheets. proteopedia.org For a dipeptide like this compound, the Ramachandran plot can reveal the intrinsic conformational preferences of the alanine (B10760859) and methionine residues, which are influenced by both steric and electronic factors. scispace.comacs.org The inclusion of hydrogen-bonding constraints can further refine the allowed regions of the Ramachandran plot. pnas.org
| Factor | Influence on Conformation |
| Steric Hindrance | Restricts allowed Φ and Ψ torsion angles due to atomic clashes. expasy.org |
| Electronic Effects | Enforces planarity of the peptide bond (ω angle). expasy.org |
| Ramachandran Plot | Visualizes the sterically allowed regions of Φ and Ψ angles, indicating preferred secondary structures. proteopedia.org |
Molecular Interactions in Aqueous and Organic Solvent Environments
The solvent environment has a profound impact on the conformational landscape and interactions of peptides. mdpi.comacs.org
In aqueous environments , the hydrophobic effect plays a major role, driving the aggregation of nonpolar moieties to minimize their contact with water. acs.org Water is also a strong hydrogen-bonding solvent and can compete with and disrupt intramolecular hydrogen bonds within the peptide. libretexts.org The solubility and stability of a peptide in water are determined by a balance of these interactions. rsc.org The hydration energy released upon dissolution is a key factor in this process. rsc.org
In organic solvents , the nature of the solvent-peptide interactions changes significantly. Aprotic solvents, for example, cannot act as hydrogen bond donors and will have a different effect on the peptide's conformation compared to protic solvents. mdpi.com The polarity of the organic solvent also plays a crucial role; polar solvents can interact favorably with the polar groups of the peptide, while nonpolar solvents will favor conformations that minimize the exposure of these groups. acs.org The stable conformations of a peptide can vary considerably depending on the specific organic solvent used. jst.go.jp Computational models are often employed to understand the specifics of these solute-solvent interactions. mdpi.com
| Solvent Environment | Key Interactions and Effects |
| Aqueous | Hydrophobic effect, competition for hydrogen bonds from water molecules. acs.orglibretexts.org |
| Organic | Dependent on solvent polarity and hydrogen-bonding capacity; can stabilize different conformations compared to water. mdpi.comacs.org |
Enzymatic Biotransformations and Substrate Specificity of Z Ala Met Oh in in Vitro Systems
Z-Ala-Met-OH as a Substrate for Proteolytic Enzymes
This compound is recognized and cleaved by certain classes of proteases, particularly carboxypeptidases. These enzymes catalyze the hydrolysis of the peptide bond, releasing the C-terminal amino acid. The specificity of this interaction is a key area of study, providing insights into enzyme function.
Kinetic Parameters and Specificity Profiling for Serine Carboxypeptidases (e.g., kcat/Km values)
The efficiency of enzymatic hydrolysis of Z-Ala-X substrates (where X is a variable amino acid) by serine carboxypeptidases is quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a specific substrate.
Studies on carboxypeptidases from various sources have demonstrated their ability to hydrolyze a range of Z-Ala-X substrates. For instance, a novel serine carboxypeptidase from Aspergillus oryzae showed broad specificity, with no significant preference for any particular class of amino acids at the C-terminal position. nih.gov Similarly, a carboxypeptidase from the hyperthermophilic archaeon Thermococcus sp. NA1, designated TNA1 CP, also exhibited broad substrate specificity with a preference for basic, aliphatic, and aromatic C-terminal amino acids. tandfonline.com While specific kinetic data for this compound with these particular enzymes are not detailed in the provided sources, the general activity towards Z-Ala-X compounds is established. For TNA1 CP, activity was confirmed towards Z-Ala-Arg, Z-Ala-Ala, Z-Ala-Asp, Z-Ala-His, Z-Ala-Leu, Z-Ala-Asn, Z-Ala-Pro, Z-Ala-Val, and Z-Ala-Tyr. tandfonline.com The kinetic parameters for the hydrolysis of some small Z-peptides by two serine carboxypeptidases from Absidia zychae, CPZ-1 and CPZ-2, show that these enzymes rapidly hydrolyze peptides with aromatic or aliphatic amino acids in the penultimate position. tandfonline.com
Below is a table summarizing kinetic parameters for various Z-peptide substrates with different carboxypeptidases, illustrating the typical range of values observed in such studies.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Source |
| CPZ-1 (Absidia zychae) | Z-Glu-Tyr | 0.19 | 15.5 | 81.6 | tandfonline.com |
| CPZ-1 (Absidia zychae) | Z-Glu-Phe | 0.27 | 18.7 | 69.2 | tandfonline.com |
| CPZ-1 (Absidia zychae) | Z-Tyr-Leu | 0.23 | 20.0 | 87.0 | tandfonline.com |
| CPZ-2 (Absidia zychae) | Z-Glu-Tyr | 0.19 | 16.0 | 84.2 | tandfonline.com |
| CPZ-2 (Absidia zychae) | Z-Glu-Phe | 0.26 | 16.3 | 62.7 | tandfonline.com |
| CPZ-2 (Absidia zychae) | Z-Tyr-Leu | 0.20 | 15.7 | 78.5 | tandfonline.com |
| TNA1 CP (Thermococcus sp. NA1) | Z-Ala-Arg | - | - | 8.3 | tandfonline.com |
pH Dependence of Enzymatic Hydrolysis of this compound
The rate of enzymatic hydrolysis is significantly influenced by pH, which affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For serine carboxypeptidases, optimal activity is often observed in the acidic to neutral pH range.
For example, the serine carboxypeptidase from Aspergillus oryzae exhibits optimal activity for the hydrolysis of Z-Ala-Ile at a pH of 4.0 to 4.5. nih.gov Similarly, the carboxypeptidases from Absidia zychae have an optimal pH of 4.2 for the substrate Z-Glu-Tyr. tandfonline.com The carboxypeptidase from Thermococcus sp. NA1 showed optimal activity towards Z-Ala-Arg at a pH of 6.5. tandfonline.com The pH dependence of the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide shows that the catalytic efficiency (kcat/KM) is maximal at alkaline pH values and decreases with decreasing pH, dependent on the pKa values of key active site residues. acs.org This highlights the critical role of pH in modulating enzyme-substrate interactions and catalytic activity.
Mechanistic Insights into the Proteolytic Cleavage of this compound
The proteolytic cleavage of peptide bonds by serine proteases, including carboxypeptidases, proceeds through a well-established catalytic mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site. wikipedia.orgwur.nl
The process can be summarized as follows:
Substrate Binding : The polypeptide substrate, such as this compound, binds to the active site of the enzyme. wikipedia.org The specificity of this binding is determined by the amino acid sequence of the substrate. researchgate.net
Nucleophilic Attack : The hydroxyl group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to be cleaved. The histidine residue in the catalytic triad accepts the proton from the serine's hydroxyl group, facilitating the attack. wikipedia.org
Formation of a Tetrahedral Intermediate : This nucleophilic attack results in the formation of a short-lived tetrahedral intermediate. wikipedia.org
Peptide Bond Cleavage : The peptide bond is broken, and the C-terminal portion of the substrate (in this case, the methionine residue) is released. wikipedia.org
Deacylation : A water molecule then attacks the acyl-enzyme intermediate. The histidine residue donates a proton to the leaving N-terminal fragment, and the catalytic serine is regenerated, releasing the other part of the original substrate (Z-Ala-OH).
This ping-pong catalytic mechanism is characteristic of serine proteases and is fundamental to their function in hydrolyzing peptide bonds. wikipedia.org
Role of this compound and Related Compounds in In Vitro Enzymatic Peptide Synthesis
While proteolytic enzymes are primarily known for their hydrolytic (bond-breaking) activity, under certain conditions, they can also be used to catalyze the formation of peptide bonds in a process known as kinetically-controlled peptide synthesis. In this approach, an N-protected amino acid or peptide ester or amide acts as the acyl donor, and an amino acid or peptide with a free amino group serves as the nucleophile. researchgate.net
Compounds like this compound, or more accurately its activated ester or amide derivatives, can serve as acyl donors in such reactions. The enzyme forms an acyl-enzyme intermediate, which can then be attacked by a nucleophile (an amino acid or peptide) instead of water. This results in the synthesis of a new, longer peptide. The Z- (benzyloxycarbonyl) group is a common N-terminal protecting group used in chemical peptide synthesis and is also suitable for enzymatic approaches. researchgate.net The choice of solvent, pH, and the nature of the acyl donor and nucleophile are critical for shifting the equilibrium from hydrolysis towards synthesis.
Computational and Theoretical Investigations of Z Ala Met Oh
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Z-Ala-Met-OH, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies of Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional shapes, or conformations. By calculating the energy of various possible geometries, researchers can identify the lowest-energy conformers, which are the most likely to exist. These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that best represent the molecular system. The results would reveal how intramolecular forces, such as hydrogen bonds between the amide groups or interactions involving the sulfur atom in the methionine side chain, dictate the peptide's preferred structure.
A hypothetical data table for such a study might look like this:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Intramolecular H-bonds |
| 1 | 0.00 | -150°, 150° | N-H···O=C (backbone) |
| 2 | 1.52 | -70°, 140° | None |
| 3 | 2.89 | -80°, -60° | N-H···S (side chain) |
| This table is illustrative and not based on actual published data for this compound. |
Ab Initio Methods for Dipeptide Conformational Energy Mapping
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD), offer higher accuracy than DFT for certain systems, albeit at a greater computational cost. These methods would be used to create a conformational energy map, often called a Ramachandran plot, for this compound. This plot maps the potential energy of the molecule as a function of the key backbone dihedral angles (phi, ψ). By systematically rotating these bonds and calculating the energy at each point, a detailed energy landscape is generated. This map reveals the allowed and disallowed regions of conformational space, providing a comprehensive picture of the dipeptide's flexibility and structural possibilities.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution
While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study how this compound behaves over time, particularly in a solvent like water. An MD simulation models the atoms as balls and the bonds as springs, using a force field (like AMBER or GROMOS) to define the interactions. By simulating the movements of the dipeptide and surrounding solvent molecules over nanoseconds or microseconds, researchers can observe its dynamic behavior. This includes conformational transitions, the flexibility of the backbone and side chains, and how the molecule's shape fluctuates in a realistic environment.
Theoretical Prediction of Spectroscopic Signatures (e.g., vibrational frequencies, chemical shifts)
Computational methods can predict the spectroscopic properties of this compound, which is crucial for interpreting experimental data. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. For example, the calculations could pinpoint the frequencies for the amide I (C=O stretch) and amide II (N-H bend) bands, which are sensitive to the peptide's conformation. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and nitrogen atoms in the molecule. Comparing these theoretical spectra to experimental ones helps to confirm the molecule's structure.
A hypothetical table of predicted vibrational frequencies might be:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| Amide I | 1665 | C=O stretch (peptide bond) |
| Amide II | 1540 | N-H bend / C-N stretch |
| C-H stretch | 2950-3000 | Aliphatic C-H stretch |
| O-H stretch | 3300 | Carboxylic acid O-H |
| This table is illustrative and not based on actual published data for this compound. |
Modeling of Molecular Interactions with Solvent Systems and Other Biomolecules
Understanding how this compound interacts with its surroundings is key to understanding its function. Computational models can simulate these interactions in detail. MD simulations are particularly useful for studying solvation, revealing how water molecules arrange around the dipeptide to form a hydration shell and the energetics of this process. Furthermore, molecular docking and more advanced simulations can model how this compound might bind to a larger biomolecule, such as a protein receptor or enzyme. These models identify potential binding poses and calculate the binding affinity, highlighting the specific intermolecular forces—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex.
Advanced Research Applications of Z Ala Met Oh in Chemical Biology
Utilization as a Model Substrate in Mechanistic Enzymology Studies
In mechanistic enzymology, the study of how enzymes function at a molecular level, well-defined synthetic substrates are indispensable. Z-Ala-Met-OH and structurally similar peptides serve as ideal model substrates for probing the catalytic activity and specificity of various proteases. By using such substrates, researchers can perform detailed kinetic analyses to understand the catalytic mechanism of an enzyme. acs.org
For instance, this compound can be used in assays to measure the activity of enzymes like legumain. Detailed kinetic studies on analogous systems, such as the trypsin-catalyzed hydrolysis of Z-Lys-pna, have allowed for the quantification of acylation (k₂) and deacylation (k₃) rates, revealing the rate-limiting steps of the catalytic cycle. acs.org Similar investigations using this compound can elucidate the specific steps of substrate binding, bond cleavage, and product release for its target enzymes. These mechanistic insights are fundamental to understanding enzyme function and dysfunction in disease. researchgate.net
| Enzyme | Model Substrate | Kinetic Parameter | Significance | Reference |
|---|---|---|---|---|
| Trypsin | Z-Lys-pna | kcat, Kₘ, k₂ (acylation), k₃ (deacylation) | Quantifies catalytic efficiency and identifies rate-limiting steps in the catalytic mechanism. | acs.org |
| Phenylalanine 4-monooxygenase (PAH) | Methionine, SCMC, SMC | Kₘ, Vₘₐₓ, Clearance Rate | Compares substrate specificity and metabolic clearance rates. | tandfonline.com |
| Post-proline cleaving enzyme | Z-Gly-Pro-Leu-Gly | pH Optimum, Kᵢ | Characterizes enzymatic properties and inhibitor effectiveness. | researchgate.net |
| Kallikrein | Z-Phe-Arg-AMC | Apparent Kₘ (Kₘₐₚₚ) | Validates assay conditions for inhibitor screening. | frontiersin.org |
Application as a Probe for Investigating Peptide Folding and Recognition Mechanisms
The three-dimensional structure of a peptide is intrinsically linked to its biological function. This compound serves as a simplified model for studying the principles of peptide folding and molecular recognition. researchgate.net Conformational analysis, which examines the spatial arrangement of atoms and the energetics of different rotational states (rotamers), is key to this understanding. lumenlearning.com
Researchers employ various spectroscopic and structural biology techniques to investigate the conformational preferences of peptides like this compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can reveal through-space interactions between atoms, providing data to model the peptide's solution conformation. capes.gov.br X-ray crystallography can determine the precise three-dimensional structure in the solid state. The N-terminal benzyloxycarbonyl (Z) group is not merely a protecting group; its aromatic ring can influence the peptide's local conformation through non-bonded interactions, potentially stabilizing specific secondary structures like β-turns. researchgate.net
Understanding how a simple dipeptide folds provides a foundation for comprehending the behavior of larger, more complex proteins. rsc.org Furthermore, these studies are crucial for understanding recognition mechanisms, such as the "induced-fit" model where a flexible peptide adopts a more ordered structure upon binding to a biological target like a receptor or enzyme active site. acs.orgnih.gov By studying how this compound interacts with different surfaces or binding partners, researchers can decode the fundamental principles of pattern recognition that govern protein-protein interactions. nih.govrsc.org
Development of Enzyme Standards and Reference Materials for Analytical Assays
Reliable and reproducible analytical assays are critical in all areas of biochemistry and clinical diagnostics. The development of such assays requires high-quality reference materials (RMs) and, where possible, certified reference materials (CRMs). european-accreditation.org An RM is a material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. european-accreditation.org
A pure, well-characterized peptide like this compound is an ideal candidate for an enzyme reference material. nih.gov When used as a standard substrate in an enzyme activity assay, it allows for the calibration of the assay and the quality control of results over time and across different laboratories. For a peptide to serve as a high-quality RM for an enzyme assay, it must possess several key attributes. european-accreditation.orgnih.gov These include high chemical purity, known concentration, stability under storage and assay conditions, and a well-documented procedure for its use. european-accreditation.org The use of such standards is essential for validating new analytical methods and ensuring that the data generated are accurate and comparable. frontiersin.org
| Characteristic | Description | Importance in Enzyme Assays | Reference |
|---|---|---|---|
| Purity | The degree to which the peptide is free from chemical impurities (e.g., byproducts from synthesis). | Ensures that the observed enzyme activity is due solely to the hydrolysis of the intended substrate, preventing interference. | european-accreditation.org |
| Homogeneity | Uniformity of the property value (e.g., concentration) throughout the batch of material. | Guarantees that each aliquot of the standard will yield a consistent result. | european-accreditation.org |
| Stability | The ability of the peptide to resist degradation over time under specified storage and handling conditions. | Allows for long-term use of a single batch of standard, ensuring consistency of results over time. | nih.gov |
| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. | Provides confidence in the accuracy of the assigned property value (e.g., concentration), ideally linking it to the International System of Units (SI). | european-accreditation.org |
| Certificate of Analysis | A document issued by the producer stating the property values, uncertainty, and traceability of the material. | Provides the end-user with the necessary information to correctly use the reference material. | european-accreditation.org |
Role in the Design and Synthesis of Peptide-Based Research Tools (e.g., biosensors, bioconjugates for in vitro studies)
The defined chemical structure of this compound makes it an excellent starting point for the chemical synthesis of more complex peptide-based research tools. nih.govbachem.com These tools, such as biosensors and bioconjugates, are designed for specific in vitro applications. researchgate.net
Peptide-Based Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a target analyte. Peptides are increasingly used as the recognition element due to their stability, selectivity, and ease of synthesis. researchgate.netunive.it A peptide sequence containing the Ala-Met motif could be immobilized on an electrode surface. If a target protease specifically cleaves this sequence, the event can be converted into a measurable electrochemical signal, allowing for sensitive detection of the enzyme's activity. researchgate.netunive.it For example, specific peptide sequences are used as substrates in biosensors for detecting matrix metalloproteinases (MMPs), which are important cancer biomarkers. unive.it
Bioconjugates for In Vitro Studies: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. nih.govrsc.org The N-terminal Z-group and the C-terminal carboxylic acid of this compound provide chemical handles for conjugation. For example, a fluorescent dye could be attached to the peptide, allowing researchers to visualize its uptake by cells or its interaction with a target protein. Alternatively, the peptide could be conjugated to an affinity tag for use in protein purification or to a nanoparticle for targeted delivery studies. diva-portal.orgnih.gov These peptide-based bioconjugates are powerful tools for probing biological processes in a controlled in vitro setting. nih.govdiva-portal.org
Future Research Directions and Emerging Methodologies
Integration of Z-Ala-Met-OH Research with Advanced Analytical Platforms for High-Throughput Screening
The integration of this compound research with advanced analytical platforms is set to revolutionize the discovery of novel peptide-based compounds. High-throughput screening (HTS) methodologies, which allow for the rapid testing of large and diverse chemical libraries, are becoming increasingly crucial. acs.orgchemrxiv.org The development of stable reporter cell lines and the use of techniques like fluorescence-activated cell sorting (FACS) and confocal laser scanning microscopy (CLSM) can significantly accelerate the screening process. chemrxiv.orgfrontiersin.org For instance, a cell-based HTS assay using a luciferase reporter gene has been successfully employed to identify compounds that induce the synthesis of host defense peptides. frontiersin.org Furthermore, affinity selection-mass spectrometry (AS-MS) offers a powerful tool for screening vast peptide libraries. acs.org These advanced platforms will enable the efficient identification of this compound derivatives with desired biological activities from extensive libraries. mdpi.commdpi.com
Table 1: Advanced High-Throughput Screening Platforms
| Platform | Description | Application in this compound Research |
| Reporter Gene Assays | Utilizes genetically modified cells that express a reporter gene (e.g., luciferase) under the control of a specific promoter. | Screening for this compound derivatives that can modulate specific cellular pathways. frontiersin.org |
| Fluorescence-Activated Cell Sorting (FACS) | A high-throughput method for sorting a heterogeneous mixture of cells based on their fluorescent characteristics. chemrxiv.org | Isolating cells that bind to fluorescently labeled this compound analogs. |
| Confocal Laser Scanning Microscopy (CLSM) | An optical imaging technique for increasing optical resolution and contrast of a micrograph by means of using a spatial pinhole to block out-of-focus light. chemrxiv.org | Visualizing the interaction of fluorescently tagged this compound with cellular components in a high-throughput manner. |
| Affinity Selection-Mass Spectrometry (AS-MS) | A technique that combines affinity-based selection of ligands from a library with mass spectrometry for identification. acs.org | Rapidly identifying high-affinity binders to a target protein from a library of this compound derivatives. |
Development of Novel Synthetic Methodologies for Comprehensive Peptide Libraries Incorporating this compound
The synthesis of comprehensive peptide libraries is fundamental to exploring the structure-activity relationships of this compound. Advances in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are crucial. acs.orgnih.gov The development of novel coupling reagents and the use of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are continuously improving the efficiency and purity of peptide synthesis. nih.govbris.ac.uk For example, the O-acyl isopeptide method has been developed to overcome challenges associated with the synthesis of aggregation-prone peptides. nih.gov Furthermore, chemo-enzymatic methods, which utilize enzymes as catalysts, offer a mild and cost-effective alternative for peptide synthesis, often with high enantiomeric and diastereomeric purities. researchgate.net These methodologies will facilitate the creation of diverse libraries of this compound-containing peptides for various research applications. diva-portal.org
Expanding the Scope of Enzymatic Interaction Studies and Substrate Design
Understanding the enzymatic interactions of this compound is key to elucidating its biological roles. This compound has been used in enzymatic studies and has been shown to inhibit certain enzymes. Future research will likely involve a more comprehensive analysis of its substrate specificity with a wider range of proteases. mdpi.comresearchgate.net Techniques such as quantitative mass spectrometry and the use of fluorescently labeled peptide substrates can provide detailed kinetic and specificity data. mdpi.comnih.gov For instance, studies on carboxypeptidase Z (CPZ) have utilized dansylated peptide substrates and large peptide libraries to profile its enzymatic properties and substrate preferences. mdpi.comresearchgate.net Such detailed characterization will enable the rational design of this compound-based substrates and inhibitors for specific enzymes, including those from the M14 metallocarboxypeptidase family. mdpi.comresearchgate.net
Computational Design and Prediction of this compound Derivatives with Tailored Molecular Recognition Properties and Biochemical Roles
Computational modeling and artificial intelligence are becoming indispensable tools in peptide-based drug discovery. oup.commdpi.com These approaches can be used to design and predict the properties of novel this compound derivatives. frontiersin.org Molecular docking simulations can predict the binding affinity and conformation of these derivatives with target proteins, such as kinases, helping to identify potential inhibitors. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can further refine the design process by predicting the biological activity of new compounds based on their chemical structure. frontiersin.orgfrontiersin.org These in silico methods significantly reduce the time and cost associated with experimental screening and enable the design of peptides with tailored molecular recognition properties for specific biochemical functions. mdpi.comfrontiersin.org
Table 2: Computational Approaches in Peptide Design
| Computational Method | Description | Application for this compound |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Predicting the binding mode of this compound derivatives to target enzymes. mdpi.com |
| QSAR Modeling | Relates the quantitative chemical structure of a compound to its biological activity. frontiersin.org | Predicting the inhibitory activity of new this compound analogs. |
| Machine Learning/Deep Learning | Algorithms that can learn from and make predictions on data. oup.comfrontiersin.org | Designing novel this compound sequences with enhanced biological properties. amidetech.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. frontiersin.org | Assessing the stability and conformational dynamics of this compound derivatives in complex with their targets. |
Exploration of this compound in Supramolecular Chemistry and Molecular Assembly Research
The principles of molecular self-assembly, where molecules spontaneously form ordered structures, are increasingly being explored for technological applications. dlr.de this compound, with its potential for forming specific non-covalent interactions like hydrogen bonds, could serve as a building block in supramolecular chemistry. scielo.brnih.gov Research in this area could investigate how this compound and its derivatives can self-assemble into higher-ordered structures, such as monolayers or nanostructures, potentially on mineral or other surfaces. dlr.deacs.org The study of these self-assembled systems could provide insights into molecular recognition processes and may lead to the development of novel functional materials and biomimetic systems. researchgate.net The interaction of such peptide-based structures with vesicles could also be a fruitful area of investigation, potentially revealing roles in membrane stabilization or permeability. mdpi.com
Q & A
Q. What steps ensure transparent reporting of this compound’s synthetic protocols for peer review?
- Methodological Answer : Provide step-by-step procedures, including reagent lot numbers, instrument models, and software versions. Deposit raw spectral data in public repositories (e.g., Zenodo). Use standardized templates (e.g., ACS Author Guidelines) for experimental sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
